molecular formula C32H31N5O B10832896 3-(4-(4-(4-(1-oxoisoquinolin-2(1H)-yl)phenyl)piperazin-1-yl)butyl)-1H-indole-5-carbonitrile

3-(4-(4-(4-(1-oxoisoquinolin-2(1H)-yl)phenyl)piperazin-1-yl)butyl)-1H-indole-5-carbonitrile

Cat. No.: B10832896
M. Wt: 501.6 g/mol
InChI Key: AMDZNENPETWKSQ-UHFFFAOYSA-N
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Description

Aryl piperazine derivative 14 is a compound belonging to the class of piperazine derivatives, which are widely recognized for their significant biological and pharmaceutical activities. These compounds are often used in the development of drugs due to their versatile chemical reactivity and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aryl piperazine derivative 14 typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of an aniline precursor with bis(2-chloroethyl)amine or ethanolamine . Another approach involves the condensation of dibenzylethanediamine and epichlorohydrin .

Industrial Production Methods: Industrial production of aryl piperazine derivatives often employs large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the efficient production of the desired compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Aryl piperazine derivative 14 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Aryl piperazine derivative 14 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: Aryl piperazine derivative 14 is unique due to its specific chemical structure and reactivity, which allows it to interact with a distinct set of biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C32H31N5O

Molecular Weight

501.6 g/mol

IUPAC Name

3-[4-[4-[4-(1-oxoisoquinolin-2-yl)phenyl]piperazin-1-yl]butyl]-1H-indole-5-carbonitrile

InChI

InChI=1S/C32H31N5O/c33-22-24-8-13-31-30(21-24)26(23-34-31)6-3-4-15-35-17-19-36(20-18-35)27-9-11-28(12-10-27)37-16-14-25-5-1-2-7-29(25)32(37)38/h1-2,5,7-14,16,21,23,34H,3-4,6,15,17-20H2

InChI Key

AMDZNENPETWKSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC=C(C=C4)N5C=CC6=CC=CC=C6C5=O

Origin of Product

United States

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